benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate
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Overview
Description
Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is an organic compound that belongs to the class of carbamates. This compound features a unique molecular structure, characterized by the presence of an acetylsulfanyl group and a phenylethyl group attached to a benzyl carbamate framework. It has drawn attention in the fields of synthetic chemistry and pharmaceutical research due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate can be synthesized through a multi-step organic synthesis process. One common route involves the reaction of benzyl chloroformate with N-[2-(acetylsulfanyl)-2-phenylethyl]amine. The synthesis typically proceeds under mild conditions, using an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. This method yields a high-purity product after purification through techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The synthesis would likely use optimized reaction conditions to ensure high yield and purity. Industrial production emphasizes the importance of controlling reaction parameters such as temperature, pressure, and the concentration of reactants to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate can participate in a variety of chemical reactions, including:
Oxidation: : The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The carbonyl groups in the compound can undergo reduction to form alcohols or amines.
Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or peracids can be used under mild conditions to oxidize the acetylsulfanyl group.
Reduction: : Metal hydrides like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl groups.
Substitution: : Nucleophiles like amines or thiols can be used to substitute the benzyl group, often requiring the presence of a base like sodium hydroxide.
Major Products Formed from These Reactions
Oxidation of the acetylsulfanyl group leads to sulfoxides or sulfones.
Reduction of carbonyl groups results in alcohols or amines.
Substitution reactions with nucleophiles can yield various substituted carbamates.
Scientific Research Applications
Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate has found applications in various fields of scientific research:
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Serves as a precursor in the preparation of pharmacologically active compounds.
Biology
Investigated for its potential enzyme inhibition properties.
Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine
Explored as a candidate for the development of new pharmaceuticals due to its potential bioactivity.
Evaluated for its cytotoxic properties against certain cancer cell lines.
Industry
Utilized in the development of novel materials with specific functional properties.
Applied in the formulation of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This compound may also interact with cellular receptors, modulating signaling pathways and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate can be compared with other carbamate compounds:
Carbaryl: : Another carbamate pesticide, differing in its toxicity and environmental persistence.
Methocarbamol: : A muscle relaxant, similar in its carbamate structure but distinct in its pharmacological effects.
Phenylcarbamate: : Shares the carbamate backbone but differs in the functional groups attached, leading to different reactivity and applications.
This compound stands out due to its unique combination of acetylsulfanyl and phenylethyl groups, which confer specific reactivity and potential biological activities.
And there you have it! A dive into the world of this compound. The more you get into organic compounds, the more interesting they become, right?
Properties
CAS No. |
678166-60-4 |
---|---|
Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 |
Purity |
95 |
Origin of Product |
United States |
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